molecular formula C9H8ClN3O2 B14375730 Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate CAS No. 89876-61-9

Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate

Katalognummer: B14375730
CAS-Nummer: 89876-61-9
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: CEYXRJIESBRICR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloropyrazine ring, a cyano group, and an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethyl cyanoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction is usually conducted under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines or thiols in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Products with substituted groups on the pyrazine ring.

    Hydrolysis: Formation of 6-chloropyrazine-2-carboxylic acid.

    Reduction: Formation of ethyl (6-aminopyrazin-2(1H)-ylidene)(cyano)acetate.

Wissenschaftliche Forschungsanwendungen

Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate can be compared with other pyrazine derivatives such as:

  • Ethyl 2-(6-chloropyrazin-2-yl)acetate
  • 2-(6-alkyl-pyrazin-2-yl)-1H-benzimidazoles
  • Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its combination of a chloropyrazine ring, cyano group, and ethyl ester group, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

89876-61-9

Molekularformel

C9H8ClN3O2

Molekulargewicht

225.63 g/mol

IUPAC-Name

ethyl 2-(6-chloro-1H-pyrazin-2-ylidene)-2-cyanoacetate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6(3-11)7-4-12-5-8(10)13-7/h4-5,13H,2H2,1H3

InChI-Schlüssel

CEYXRJIESBRICR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C1C=NC=C(N1)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.